1-(Pyridin-2-yl)propan-2-amine
Overview
Description
1-(Pyridin-2-yl)propan-2-amine is a chemical compound with the CAS Number: 51038-40-5 . It has a molecular weight of 136.2 and its IUPAC name is 1-methyl-2-(2-pyridinyl)ethylamine . It is a liquid at room temperature .
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another synthesis method involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of N-pyridin-2-yl carbamates . It can also react with trans-β-nitrostyrene in the presence of Fe2Ni-BDC catalyst to form pyridyl benzamide .Physical And Chemical Properties Analysis
The compound has a density of 0.9800 g/mL at 25℃ . Other physical and chemical properties such as boiling point, melting point, and refractive index are not directly available from the search results.Scientific Research Applications
1. Chemodivergent Synthesis
- Application Summary : “1-(Pyridin-2-yl)propan-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results or Outcomes : This method allowed for the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different reaction conditions .
2. Fungicidal Activity
- Application Summary : Pyrimidinamine derivatives containing the pyridin-2-yloxy moiety, which includes “1-(Pyridin-2-yl)propan-2-amine”, have been found to exhibit excellent fungicidal activity .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
3. Anti-tubercular Agents
- Application Summary : Pyrazinamide derivatives, which include “1-(Pyridin-2-yl)propan-2-amine”, have been used in the design and synthesis of potent anti-tubercular agents .
- Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
4. C-H Bond Functionalization
- Application Summary : “1-(Pyridin-2-yl)propan-2-amine” has been used as a bidentate directing group for the functionalization of C-H bonds .
- Methods of Application : The Shi Auxiliary, a powerful directing group for the hydroxylation of arenes, has been developed from “1-(Pyridin-2-yl)propan-2-amine” through copper-mediated C-H activation .
- Results or Outcomes : This method allows for the functionalization of C-H bonds, which is a key step in many organic synthesis reactions .
5. Antibacterial Agents
- Application Summary : Derivatives of 1,3-diazole, which include “1-(Pyridin-2-yl)propan-2-amine”, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : A series of novel 1,3-diazole derivatives were designed, synthesized, and evaluated for their antibacterial activity .
- Results or Outcomes : The compounds exhibited significant antibacterial activity .
6. Pharmaceutical Intermediates
Safety And Hazards
properties
IUPAC Name |
1-pyridin-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9)6-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWKKGILOAMUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586178 | |
Record name | 1-(Pyridin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)propan-2-amine | |
CAS RN |
51038-40-5 | |
Record name | α-Methyl-2-pyridineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51038-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Methyl-2-pyridin-2-ylethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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